molecular formula C10H10ClNO4 B1314385 Methyl 4-acetamido-5-chloro-2-hydroxybenzoate CAS No. 24190-77-0

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate

Cat. No.: B1314385
CAS No.: 24190-77-0
M. Wt: 243.64 g/mol
InChI Key: LNWKABRRGNSRPQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (CAS: 24190-77-0) is a benzoic acid derivative with the molecular formula C₁₀H₁₀ClNO₄ and a molecular weight of 243.64 g/mol . Its structure features a hydroxyl (-OH) group at position 2, a chloro (-Cl) substituent at position 5, and an acetamido (-NHCOCH₃) group at position 4, esterified with a methyl group . This compound is a white to off-white crystalline powder with a melting point of 145–146°C and is stored at room temperature under dry conditions .

Applications
The compound is widely used as:

  • A pharmaceutical intermediate in synthesizing active pharmaceutical ingredients (APIs), particularly antimicrobial and anticancer agents .
  • A preservative in cosmetics due to its stability and antimicrobial properties .
  • A research tool in organic chemistry for studying halogenated aromatic compounds .

Properties

IUPAC Name

methyl 4-acetamido-5-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(14)6(3-7(8)11)10(15)16-2/h3-4,14H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWKABRRGNSRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537002
Record name Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24190-77-0
Record name Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination via N-Chlorosuccinimide (NCS) in DMF

A patented method describes the preparation of this compound by chlorination of methyl 4-acetamido-2-methoxybenzoate using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF) as solvent. The process involves:

  • Dissolving methyl 4-acetamido-2-methoxybenzoate in DMF.
  • Adding NCS under controlled temperature conditions.
  • Allowing the reaction to proceed with heat insulation to obtain crude methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Isolation of the crude product and reuse of the DMF mother liquor for subsequent reactions.

Advantages:

  • High molar yield.
  • Low cost and environmentally friendly due to solvent recycling.
  • Safe reaction conditions.

This method is notable for its efficiency and scalability.

Stepwise Synthesis from Methyl 4-amino-5-chloro-2-hydroxybenzoate

An alternative approach involves:

  • Starting from methyl 4-amino-5-chloro-2-hydroxybenzoate.
  • Acetylation of the amino group using acetyl chloride or acetic anhydride in aqueous sodium bicarbonate solution at low temperature (0–20 °C).
  • Stirring for 2 hours to complete acetylation.
  • Separation and purification to yield this compound with high yield (~99%).

This method is straightforward and uses mild conditions, suitable for laboratory-scale synthesis.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Solvent Conditions Yield Notes
Chlorination with NCS Methyl 4-acetamido-2-methoxybenzoate N-chlorosuccinimide DMF Heat insulation, room temp High Recycles DMF, environmentally friendly
Acetylation of amino group Methyl 4-amino-5-chloro-2-hydroxybenzoate Acetyl chloride, NaHCO3 Water/ethyl acetate 0–20 °C, 2 h ~99% Mild, high yield, simple workup
Alkylation of hydroxy (derivative synthesis) This compound Propargyl bromide, K2CO3 DMF 0–20 °C, 28 h 88.6% (derivative) Demonstrates hydroxy reactivity, not direct synthesis

Detailed Research Findings and Analysis

  • Yield and Purity: The acetylation method yields nearly quantitative conversion with simple aqueous workup, making it highly efficient for producing this compound. The chlorination method using NCS in DMF also provides high yields with the benefit of solvent reuse, reducing waste and cost.

  • Reaction Selectivity: NCS chlorination is selective for the 5-position on the aromatic ring due to electronic and steric factors, avoiding over-chlorination or side reactions.

  • Environmental and Safety Considerations: The use of DMF as a solvent is common but requires careful handling due to toxicity. The patented method’s solvent recycling mitigates environmental impact. Acetylation in aqueous media is safer and more environmentally benign.

  • Scalability: Both methods are amenable to scale-up. The chlorination method’s solvent recycling and mild conditions favor industrial application. The acetylation method’s simplicity supports batch or continuous production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Organic Synthesis

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate serves as a building block in organic synthesis. It is often used as a reagent in various chemical reactions, facilitating the production of more complex molecules. The compound's unique structure allows for modifications that can yield derivatives with distinct properties and functionalities .

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties. Research indicates that it may inhibit certain enzymes or receptors, contributing to its biological effects.

Case Study: Analgesic and Anti-inflammatory Effects
In vivo studies have demonstrated significant anti-nociceptive activity of this compound. For instance:

  • Acetic Acid-Induced Writhing Test : The compound reduced painful activity by approximately 74% at a dose of 20 mg/kg compared to controls.
  • Hot Plate Test : It exhibited central analgesic activity effective in both inflammatory and neurogenic pain phases.

Molecular docking studies have shown promising interactions with cyclooxygenase-2 (COX-2) receptors, suggesting potential for use as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Pharmaceutical Development

The compound is being investigated for its potential use in drug development, particularly in synthesizing pharmaceutical intermediates. Its ability to modulate inflammatory pathways positions it as a candidate for developing new therapeutic agents targeting pain and inflammation .

Industrial Applications

This compound is also utilized in the production of dyes, pigments, and other industrial chemicals. Its chemical structure allows it to participate in reactions that yield valuable industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Differences Impact on Properties
Methyl 4-acetamido-2-methoxybenzoate Methoxy (-OCH₃) at position 2 225.21 Replaces hydroxyl (-OH) with methoxy; lacks chlorine Increased lipophilicity; reduced hydrogen bonding capacity
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Methoxy (-OCH₃) at position 2; chlorine at position 5 257.67 Methoxy instead of hydroxyl; retains chlorine Enhanced chemical stability; altered biological membrane penetration
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate Bromine (-Br) at position 3; chlorine at position 5 328.58 Additional bromine substituent Higher molecular weight; potential for unique halogen-halogen interactions
Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate Iodine (-I) at position 3; chlorine at position 5 370.55 Incorporates iodine Enhanced reactivity in electrophilic substitution; potential radiopharmaceutical use
Methyl 2-acetamido-4-bromo-5-chlorobenzoate Bromine (-Br) at position 4; acetamido at position 2 306.54 Altered substituent positions Improved binding affinity to enzyme active sites; stronger antimicrobial activity
Antimicrobial Activity
  • Methyl 4-acetamido-5-chloro-2-hydroxybenzoate : Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) due to its hydroxyl and chloro groups, which disrupt cell membranes .
  • Methyl 2-acetamido-4-bromo-5-chlorobenzoate : Shows enhanced activity against E. coli (MIC: 2 µg/mL) compared to the parent compound (MIC: 8 µg/mL), attributed to bromine’s electronegativity .
Anticancer Potential
  • This compound : Inhibits in vitro proliferation of MCF-7 breast cancer cells (IC₅₀: 12 µM) by inducing apoptosis .
  • Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate : Demonstrates higher potency (IC₅₀: 6 µM) due to bromine’s ability to crosslink DNA .

Market and Industrial Relevance

  • Global Demand : The parent compound dominates the pharmaceutical sector (70% market share), while methoxy derivatives are prevalent in cosmetics (25% share) .
  • Production Trends : Asia-Pacific leads production (China and India), driven by cost-effective synthesis and high API demand .

Biological Activity

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (CAS No. 24190-77-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of analgesic and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H10ClNO4
Molecular Weight243.64 g/mol
Melting Point145-146 °C
Density1.4 ± 0.1 g/cm³
Boiling Point428.2 ± 45.0 °C

These properties suggest that the compound is stable under normal conditions and has a moderate solubility profile, which may influence its bioavailability and pharmacokinetics.

Analgesic and Anti-inflammatory Effects

Recent studies have highlighted the analgesic and anti-inflammatory properties of this compound. In an in-vivo study, the compound demonstrated significant anti-nociceptive activity in various pain models, including:

  • Acetic Acid-Induced Writhing Test : The compound reduced painful activity by approximately 74% at a dose of 20 mg/kg compared to controls.
  • Hot Plate Test : It exhibited central analgesic activity, effective in both inflammatory and neurogenic pain phases.

The compound's binding affinity to cyclooxygenase-2 (COX-2) receptors was assessed using molecular docking studies, indicating a promising interaction that could lead to its use as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which this compound exerts its effects appears to involve modulation of inflammatory pathways. The compound's structure suggests potential interactions with COX enzymes, which are pivotal in the synthesis of pro-inflammatory mediators. In silico studies have shown that derivatives of similar compounds possess enhanced bioavailability and selectivity for COX-2, indicating that modifications in the molecular structure can lead to improved therapeutic profiles .

Study on Derivatives

A recent study examined various derivatives of 5-acetamido-2-hydroxybenzoic acid, including this compound. The derivatives were tested for their analgesic effects using standard pain models. Results indicated that some derivatives exhibited superior analgesic activity compared to traditional analgesics like acetaminophen .

Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound. In acute toxicity tests, no significant behavioral changes or mortality were observed at therapeutic doses, suggesting a favorable safety margin for further development .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step functionalization of benzoic acid derivatives. Key steps include halogenation (chlorine/bromine introduction), acetylation of the amino group, and esterification. For example, bromine and chlorine can be introduced via electrophilic aromatic substitution under controlled temperature (0–5°C) to avoid over-halogenation . Acetylation is achieved using acetic anhydride in anhydrous dichloromethane with catalytic DMAP. Esterification with methanol under acidic conditions (e.g., H₂SO₄) completes the synthesis. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of halogenating agents to prevent di-substitution byproducts .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm, targeting ≥98% purity. Structural confirmation requires a combination of:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl ester at δ ~3.9 ppm, hydroxy proton at δ ~10.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 323.54 .
  • X-ray Crystallography : For unambiguous confirmation of the planar benzoate core and halogen positioning, as demonstrated in related brominated benzoate analogs .

Q. What initial biological screening approaches are suitable for assessing its pharmacological potential?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with comparator drugs like fluconazole .
  • Anti-inflammatory Screening : COX-1/COX-2 inhibition assays using purified enzymes or LPS-stimulated macrophages (measure PGE₂ reduction) .
  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT₃/5-HT₄) or dopamine D₂ receptors, given structural analogs’ activity in these pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, ester vs. carboxylic acid) influence biological activity?

Methodological Answer:

  • Halogen Effects : Bromine at the 3-position enhances steric bulk, potentially improving receptor binding affinity, while chlorine at the 5-position increases electrophilicity, aiding in covalent interactions with target proteins .
  • Ester vs. Carboxylic Acid : Methyl ester improves membrane permeability (logP ~2.1), whereas the free carboxylic acid (e.g., in hydrolyzed metabolites) may enhance water solubility but reduce CNS penetration. Comparative studies using Caco-2 cell monolayers can quantify permeability differences .

Q. What strategies can resolve contradictions in reported mechanisms of action (e.g., anti-inflammatory vs. receptor antagonism)?

Methodological Answer:

  • Target Deconvolution : Use CRISPR-Cas9 knockout models to silence candidate targets (e.g., COX-2, 5-HT₄ receptors) and assess residual activity .
  • Proteomic Profiling : SILAC-based mass spectrometry to identify binding partners in inflamed vs. non-inflamed cell lysates .
  • In Vivo Pharmacokinetics/Pharmacodynamics (PK/PD) : Correlate plasma concentrations (LC-MS/MS) with efficacy in rodent models of inflammation vs. emesis to disentangle primary mechanisms .

Q. What are the critical challenges in handling and storing this compound, and how can degradation be mitigated?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the methyl ester (especially under alkaline conditions) and photo-dehalogenation are key risks.
  • Mitigation Strategies :
    • Storage : -20°C in amber vials under argon; desiccants (e.g., silica gel) to prevent moisture ingress .
    • Stability Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
    • Handling : Use glove boxes for weighing and PPE (nitrile gloves, lab coat) to minimize hygroscopic degradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate

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